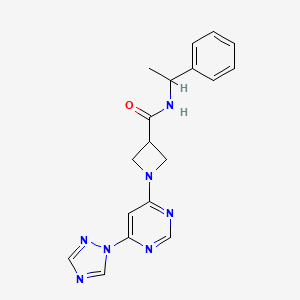
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide is a novel synthetic organic compound that features a complex structure combining triazole and pyrimidine moieties. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings and case studies related to its biological activity.
Structural Overview
The compound's structure can be broken down into key components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with nucleic acid interactions and various biological activities.
- Azetidine Ring : Contributes to the overall stability and reactivity of the compound.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety enhances this activity, making it a promising candidate for further exploration in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazole-containing compounds have been documented to inhibit specific protein kinases involved in cancer cell proliferation. For instance, compounds similar to this structure have shown efficacy against mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in several cancer types . In vitro studies demonstrated that modifications to the triazole and pyrimidine rings can significantly enhance anticancer activity .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of key enzymes. For example, triazole derivatives have been shown to act as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication . The azetidine component may also play a role in interacting with enzyme active sites, further contributing to its biological efficacy.
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives revealed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains of bacteria . This suggests that the target compound could possess comparable or superior antimicrobial properties.
Study 2: Anticancer Activity Assessment
In preclinical trials, derivatives of triazole-pyrimidine hybrids demonstrated significant cytotoxicity against cancer cell lines. For instance, one study reported an IC50 value of 5 µM for a structurally related compound against lung cancer cells . Such findings underscore the potential for developing this compound as a therapeutic agent in oncology.
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13(14-5-3-2-4-6-14)23-18(26)15-8-24(9-15)16-7-17(21-11-20-16)25-12-19-10-22-25/h2-7,10-13,15H,8-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMTTXAQROODPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














